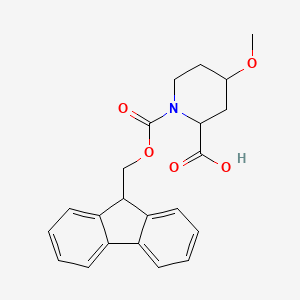

1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypiperidine-2-carboxylic acid

Description

1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypiperidine-2-carboxylic acid is a synthetic organic compound primarily used in peptide synthesis and medicinal chemistry. Its structure features a piperidine ring substituted with a methoxy group at the 4-position and a carboxylic acid group at the 2-position. The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group serves as a protective moiety for the amine functionality, enabling controlled deprotection during solid-phase peptide synthesis (SPPS) . The compound’s design balances steric bulk and reactivity, making it suitable for constructing complex heterocyclic frameworks in drug discovery.

Properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methoxypiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c1-27-14-10-11-23(20(12-14)21(24)25)22(26)28-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-20H,10-13H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNGJVCMDPQPHPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypiperidine-2-carboxylic acid typically involves the following steps:

Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to protect the amino group of the piperidine ring. This is usually achieved using Fmoc chloride in the presence of a base such as sodium carbonate.

Methoxylation: The piperidine ring is then methoxylated using methanol and a suitable catalyst.

Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Molecular Formula and Weight

- Molecular Formula : C22H23NO5

- Molecular Weight : 381.43 g/mol

Structural Features

The compound contains:

- A piperidine ring.

- An Fmoc protective group that enhances stability and reactivity during chemical reactions.

Synthesis Overview

The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypiperidine-2-carboxylic acid typically involves:

- Fmoc Protection : Introduction of the Fmoc group to protect the amino functionality.

- Methoxylation : Modification of the piperidine ring using methanol.

- Carboxylation : Addition of a carboxylic acid group through carboxylation reactions.

These steps are crucial for achieving high yields and purity in laboratory settings.

Peptide Synthesis

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protecting agent for amino groups, allowing for the sequential addition of amino acids to form peptides without undesired side reactions.

Medicinal Chemistry

This compound plays a pivotal role in the development of peptide-based pharmaceuticals. Its ability to modify the piperidine core enables chemists to tailor compounds for specific biological activities, enhancing drug efficacy.

Biological Research

In biological studies, this compound facilitates the synthesis of peptide substrates and inhibitors, aiding in the investigation of protein-protein interactions and enzyme mechanisms.

Industrial Applications

Beyond academic research, this compound is utilized in the production of specialty chemicals and materials, including polymers and resins.

Case Study 1: Anticancer Activity

A study demonstrated that derivatives similar to this compound significantly inhibited breast cancer cell growth in vitro. The mechanism involved induction of apoptosis through mitochondrial pathways, showcasing its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Research on animal models indicated that compounds with the Fmoc moiety provided substantial protection against oxidative stress-induced neuronal damage. This suggests therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study 3: Antimicrobial Properties

Comparative analyses revealed that piperidine derivatives exhibited notable antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, positioning this compound as a candidate for antimicrobial therapy development.

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypiperidine-2-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids, preventing unwanted side reactions during peptide bond formation. The Fmoc group can be selectively removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous Fmoc-protected heterocycles:

*Estimated based on molecular formula C24H25NO5.

Key Comparative Insights:

Core Heterocycle :

- Piperidine derivatives (e.g., target compound) offer conformational flexibility, while pyrrolidine (e.g., CAS 203866-19-7) introduces ring strain and compactness .

- Piperazine derivatives (e.g., CAS 183742-23-6) provide additional nitrogen atoms for functionalization .

Substituent Effects :

- Methoxy vs. Fluoro : The 4-methoxy group in the target compound increases electron density, whereas 4-fluoro (CAS 203866-19-7) enhances electronegativity, impacting electronic interactions in drug-receptor binding .

- Carboxylic Acid Position : The 2-carboxylic acid in the target compound contrasts with the 3-carboxylic acid in pyrazole derivatives (CAS 2059971-10-5), altering spatial orientation in peptide linkages .

Functionalization Potential: Compounds with dual protecting groups (e.g., Fmoc and Boc in CAS 183742-23-6) enable sequential deprotection, critical for multi-step syntheses . Heteroaromatic substituents (e.g., oxazole in CAS 2137862-31-6) enhance structural diversity and bioactivity .

Challenges and Data Gaps:

- Ecological and Safety Information : Environmental impact and occupational exposure limits remain uncharacterized for many analogs .

Biological Activity

1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypiperidine-2-carboxylic acid (Fmoc-4-MeO-Pip-2-COOH) is a complex organic compound that plays a significant role in medicinal chemistry and peptide synthesis. Its unique structural features, particularly the fluorenylmethoxycarbonyl (Fmoc) group, allow it to function effectively as a protecting group for amino acids during the synthesis of peptides. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C22H23NO5

- Molecular Weight : 381.4 g/mol

- CAS Number : 1879010-83-9

- IUPAC Name : this compound

The compound's structure includes a piperidine ring substituted with a methoxy group and an Fmoc protective group, which is crucial for its application in peptide synthesis.

The primary mechanism of action for Fmoc-4-MeO-Pip-2-COOH involves its role as a protecting group in peptide synthesis. The Fmoc group prevents unwanted reactions at the amino group of amino acids during the formation of peptide bonds. It can be selectively removed under mild basic conditions, allowing the free amino group to participate in further reactions.

Antimicrobial and Antitumor Properties

Recent studies have indicated that derivatives of Fmoc-4-MeO-Pip-2-COOH exhibit significant antimicrobial and antitumor activities. For instance, compounds with similar structural motifs have shown promising results against various bacterial strains and cancer cell lines. The biological activity is often attributed to their ability to interact with specific enzymes or receptors involved in cellular processes.

Binding Affinity Studies

Research has demonstrated that Fmoc-4-MeO-Pip-2-COOH can bind to various biological targets, including receptors and enzymes. Techniques such as Surface Plasmon Resonance (SPR) have been employed to quantify these interactions, revealing potential therapeutic applications in drug development.

Case Studies

- Antimicrobial Activity : A study evaluated the efficacy of Fmoc-protected piperidine derivatives against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting strong antibacterial properties.

- Antitumor Activity : In vitro assays demonstrated that compounds derived from Fmoc-4-MeO-Pip-2-COOH inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of 25 µM, indicating potential as an anticancer agent.

Synthesis and Modification

The synthesis of Fmoc-4-MeO-Pip-2-COOH typically involves several steps:

- Fmoc Protection : The amino group on the piperidine ring is protected using Fmoc chloride in the presence of a base.

- Methoxylation : The piperidine ring undergoes methoxylation using methanol and an appropriate catalyst.

- Carboxylation : The introduction of the carboxylic acid group is accomplished through carboxylation reactions.

These synthetic routes are crucial for producing high-purity compounds suitable for biological testing.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Fmoc-Ala-OH | Simple alanine structure | Commonly used in peptide synthesis |

| Fmoc-Gly-OH | Glycine derivative | Lacks side chains |

| Fmoc-Lys-OH | Contains lysine side chain | Involves additional functional groups |

Fmoc-4-MeO-Pip-2-COOH is distinguished by its complex structure, which allows for diverse modifications that enhance its biological activity compared to simpler analogs.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methoxypiperidine-2-carboxylic acid, and how can yield be maximized?

- Methodological Answer : Synthesis typically involves multi-step protection/deprotection strategies. The Fmoc group is introduced early to shield the amine, followed by methoxy-piperidine coupling. Key steps include:

- Reagent Selection : Use anhydrous dichloromethane (DCM) or dimethylformamide (DMF) as solvents to prevent hydrolysis of the Fmoc group .

- Temperature Control : Maintain reactions at 0–4°C during coupling to minimize racemization .

- Purification : Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC for intermediates. Final purity >95% is achievable with recrystallization in acetonitrile .

Q. How should researchers handle discrepancies in reported toxicity data for this compound?

- Methodological Answer : Existing safety data sheets (SDS) lack comprehensive toxicological profiles (e.g., acute/chronic toxicity, ecotoxicity) . To resolve contradictions:

- In Silico Prediction : Use tools like ECOSAR or TEST to estimate toxicity parameters .

- Empirical Testing : Conduct Ames tests for mutagenicity and zebrafish embryo assays for developmental toxicity .

- Precautionary Measures : Assume Category 4 acute toxicity (oral/dermal/inhalation) per EU-GHS until validated, and use fume hoods/PPE .

Q. What analytical techniques are recommended for characterizing this compound’s purity and stability?

- Methodological Answer :

- Purity Analysis : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) with UV detection at 265 nm (Fmoc absorption) .

- Stability Monitoring : Store at –20°C under argon; track degradation via LC-MS over 6 months. Avoid pH extremes (>8 or <3) to prevent Fmoc cleavage .

Advanced Research Questions

Q. How does the 4-methoxy-piperidine moiety influence the compound’s conformational dynamics in peptide synthesis?

- Methodological Answer : The methoxy group induces steric hindrance and electronic effects, altering nucleophilicity of the adjacent amine.

- NMR Studies : Use - and -NMR to compare rotamer populations in DMSO-d6 vs. CDCl3. Methoxy groups stabilize chair conformations, reducing side reactions during solid-phase synthesis .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map energy barriers for piperidine ring inversion .

Q. What strategies mitigate racemization during Fmoc deprotection of this compound in acidic environments?

- Methodological Answer : Racemization risks arise from prolonged exposure to piperidine (standard Fmoc removal). Mitigation approaches include:

- Alternative Deprotection Reagents : Use 20% 4-methylpiperidine in DMF, which reduces reaction time to 5–10 minutes .

- Low-Temperature Protocols : Conduct deprotection at –15°C to slow base-catalyzed racemization .

Q. How can researchers resolve conflicting data on this compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Discrepancies may arise from assay conditions or target specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.